7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE
Description
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C15H21ClN4O2S |
|---|---|
Molecular Weight |
356.9g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C15H21ClN4O2S/c1-9(2)6-8-23-15-17-12-11(20(15)7-5-10(3)16)13(21)18-14(22)19(12)4/h5,9H,6-8H2,1-4H3,(H,18,21,22)/b10-5- |
InChI Key |
YVMUBSVMHSCFAW-YHYXMXQVSA-N |
SMILES |
CC(C)CCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Isomeric SMILES |
CC(C)CCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the 3-chloro-2-butenyl group through an alkylation reaction.
Thioether Formation: Incorporation of the isopentylsulfanyl group via a nucleophilic substitution reaction.
Purine Ring Construction: Formation of the purine ring through cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated butyl derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chloro group.
Scientific Research Applications
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may:
Inhibit Enzymes: By binding to the active site and blocking substrate access.
Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3-CL-BUT-2-ENYL)-3-ME-8-(3-METHYL-BUTYLSULFANYL)-3,7-DIHYDRO-PURINE-2,6-DIONE: shares similarities with other purine derivatives and thioethers.
Uniqueness
Functional Groups: The combination of chloro, butenyl, isopentylsulfanyl, and purine groups makes this compound unique.
Reactivity: Its ability to undergo diverse chemical reactions sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
